2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine
Overview
Description
2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine is an organic compound that features a chlorophenyl group and a nitrobenzyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine typically involves a multi-step process:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-nitrobenzylamine.
Formation of Schiff Base: The 3-chlorobenzaldehyde reacts with 4-nitrobenzylamine under acidic conditions to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired ethanamine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product would be the corresponding amine derivative.
Reduction: The major product would be the corresponding alcohol or amine.
Substitution: The major products would depend on the nucleophile used but could include substituted ethanamines.
Scientific Research Applications
2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound could influence pathways related to neurotransmission or cellular signaling, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-N-(4-methylbenzyl)ethanamine: Similar structure but with a methyl group instead of a nitro group.
2-(3-chlorophenyl)-N-(4-aminobenzyl)ethanamine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine is unique due to the presence of both a chlorophenyl group and a nitrobenzyl group, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-[(4-nitrophenyl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-14-3-1-2-12(10-14)8-9-17-11-13-4-6-15(7-5-13)18(19)20/h1-7,10,17H,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWBPZRHOBHMMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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